molecular formula C11H25NO B13338592 Butyl(4-methoxy-4-methylpentan-2-yl)amine

Butyl(4-methoxy-4-methylpentan-2-yl)amine

Cat. No.: B13338592
M. Wt: 187.32 g/mol
InChI Key: VROTWFDDHSKUPX-UHFFFAOYSA-N
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Description

Butyl(4-methoxy-4-methylpentan-2-yl)amine is a secondary amine characterized by a branched alkyl chain with a methoxy substituent at the 4-position and a butyl group attached to the amine nitrogen.

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

N-butyl-4-methoxy-4-methylpentan-2-amine

InChI

InChI=1S/C11H25NO/c1-6-7-8-12-10(2)9-11(3,4)13-5/h10,12H,6-9H2,1-5H3

InChI Key

VROTWFDDHSKUPX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)CC(C)(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(4-methoxy-4-methylpentan-2-yl)amine typically involves the reaction of 4-methoxy-4-methylpentan-2-ylamine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Butyl(4-methoxy-4-methylpentan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Butyl(4-methoxy-4-methylpentan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the pathway involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine
  • Structure : Features a 4-methoxy-4-methylpentan backbone but with dibenzyl groups instead of butyl.
  • Synthesis: Prepared via alkylation of 5-(dibenzylamino)-2-methylpentan-2-ol using KH and methyl iodide in THF .
b. (4-Methoxy-4-methylpentan-2-yl)(thiophen-2-ylmethyl)amine
  • Structure : Shares the 4-methoxy-4-methylpentan-2-yl group but substitutes butyl with a thiophen-2-ylmethyl moiety.
  • Properties: Molecular formula C₁₂H₂₁NOS (Molar mass: 239.36 g/mol). The thiophene introduces sulfur-based electronegativity and aromaticity, which may alter binding affinities in biological systems .
c. [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine
  • Structure : Contains a methoxy-phenyl ethyl chain and a methylsulfanyl-benzyl group.
d. Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine
  • Structure : Features a trifluoromethyl sulfanyl phenyl group.
  • Properties : The CF₃ group significantly increases lipophilicity and resistance to oxidation, contrasting with the methoxy group’s moderate polarity .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Trends
Butyl(4-methoxy-4-methylpentan-2-yl)amine C₁₁H₂₃NO 185.31 Butyl, methoxy, branched alkyl Moderate in polar organic solvents
(4-Methoxy-4-methylpentan-2-yl)(thiophen-2-ylmethyl)amine C₁₂H₂₁NOS 239.36 Thiophenmethyl, methoxy Lower aqueous solubility due to aromaticity
N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine C₂₁H₂₇NO 309.45 Dibenzyl, methoxy High lipophilicity, low polarity
Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine C₁₂H₁₆F₃NS 263.32 CF₃, sulfanyl Hydrophobic, resistant to metabolic degradation

Biological Activity

Butyl(4-methoxy-4-methylpentan-2-yl)amine, a compound characterized by its unique branched alkyl structure, exhibits notable biological activity through its interactions with various molecular targets. This article delves into the mechanisms of action, biological effects, and relevant research findings surrounding this compound.

PropertyDetails
Molecular Formula C12H19N
Molecular Weight 191.29 g/mol
IUPAC Name This compound
InChI Key LPZZJKBLKQOBMZ-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C)C1=CC=CC=C1N

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, thereby influencing various metabolic pathways. For instance, it can modulate enzyme activity through hydrogen bonding facilitated by its amine group.
  • Receptor Binding : It has the potential to bind to receptors involved in neurotransmission and cellular signaling, which could affect physiological processes such as vascular regulation and homeostasis .

Biological Effects and Applications

Research indicates that this compound may have applications in medicinal chemistry due to its biological activity. Its interactions with biological targets suggest potential roles in:

  • Pharmacology : The compound's ability to modulate receptor activity may lead to therapeutic applications in treating conditions related to neurotransmission.
  • Toxicology : Safety assessments have identified concerns regarding systemic effects, skin sensitization, and respiratory irritation when used in certain concentrations .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Amine Derivatives : Research on derivatives of amines similar to this compound showed that these compounds could effectively inhibit specific enzymes involved in metabolic pathways, leading to enhanced understanding of their pharmacological potential .
  • Vascular Activity Assessment : A study assessing the vascular effects of related compounds revealed that certain amines could significantly influence vascular tone and blood flow regulation, indicating a potential for therapeutic use in cardiovascular conditions .

Safety and Regulatory Considerations

The Environmental Protection Agency (EPA) has highlighted safety concerns associated with the use of this compound in consumer products. Guidelines recommend limiting its concentration in formulations to mitigate risks of systemic toxicity and skin irritation .

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